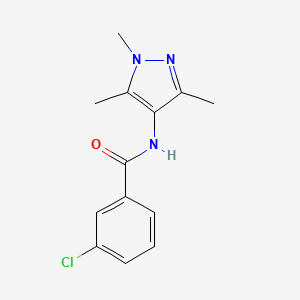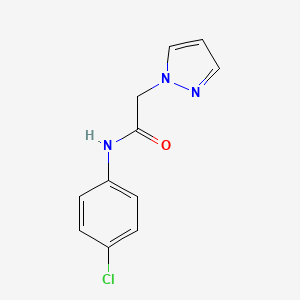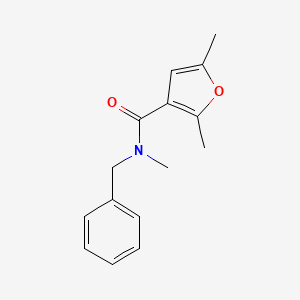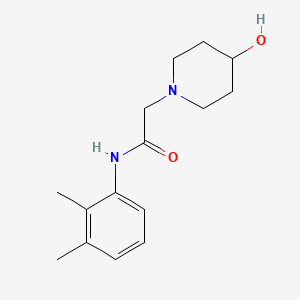
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 271.74 g/mol. This compound is also known by its chemical name, CTB, and has been studied extensively for its ability to modulate the activity of certain proteins in cells.
Mechanism of Action
The mechanism of action of CTB involves its ability to bind to certain proteins in cells, such as the protein kinase CK2. This binding results in a conformational change in the protein, which can either activate or inhibit its activity. CTB has been shown to selectively bind to certain regions of these proteins, which allows for precise modulation of their activity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects in cells. It has been found to inhibit the activity of certain enzymes, such as CK2, which can lead to a decrease in cell proliferation and survival. Additionally, CTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTB in lab experiments is its selectivity for certain proteins, which allows for precise modulation of their activity. Additionally, CTB is relatively easy to synthesize and can be obtained in high purity. However, one limitation of CTB is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of CTB may be dependent on the specific cell type and experimental conditions, which may make it difficult to generalize its effects.
Future Directions
There are several potential future directions for research on CTB. One area of study is in the development of CTB-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of CTB and its effects on different cell types. Finally, the development of more selective and potent CTB analogs may lead to new insights into the function of specific proteins in cells.
Synthesis Methods
The synthesis of 3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product. This method has been optimized to yield high purity CTB with good yields.
Scientific Research Applications
CTB has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research, where CTB has been found to inhibit the activity of certain proteins involved in tumor growth and metastasis. Additionally, CTB has been used as a tool to study the function of specific proteins in cells, as it can selectively bind to and modulate the activity of these proteins.
properties
IUPAC Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)15-13(18)10-5-4-6-11(14)7-10/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVQEGXDUBVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)




![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)

![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)

